molecular formula C14H19BF2O2 B3041975 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-66-2

2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3041975
CAS No.: 445303-66-2
M. Wt: 268.11 g/mol
InChI Key: UVFHMOUREPHTCY-UHFFFAOYSA-N
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Description

2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in the context of difluoromethylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluoroethyl-substituted phenylboronic acid with a dioxaborolane derivative. The reaction is often carried out under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by palladium or other transition metals to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of carbon-boron bonds, which can undergo subsequent transformations. The difluoroethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,1-Difluoroethyl)phenyl]-3-pyridinol
  • 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

This compound stands out due to its specific structural configuration, which combines the difluoroethyl group with a boronic ester. This unique combination enhances its reactivity and applicability in various chemical transformations, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

2-[3-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O2/c1-12(2)13(3,4)19-15(18-12)11-8-6-7-10(9-11)14(5,16)17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFHMOUREPHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152136
Record name 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-66-2
Record name 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445303-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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